molecular formula C41H46N4O12 B14658318 (E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one CAS No. 51493-32-4

(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one

Cat. No.: B14658318
CAS No.: 51493-32-4
M. Wt: 786.8 g/mol
InChI Key: ZRLQSLWZIHVPOH-DVHCJWIYSA-N
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Description

(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine and phenylprop-2-enyl groups. The final step involves the addition of the trimethoxyphenyl group and the formation of the (E)-but-2-enedioic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one include other benzimidazole derivatives and compounds with piperazine or phenylprop-2-enyl groups.

Uniqueness

What sets this compound apart is the combination of its functional groups, which confer unique chemical and biological properties

Properties

CAS No.

51493-32-4

Molecular Formula

C41H46N4O12

Molecular Weight

786.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C33H38N4O4.2C4H4O4/c1-39-30-22-26(23-31(40-2)33(30)41-3)29(38)15-17-37-28-14-8-7-13-27(28)34-32(37)24-36-20-18-35(19-21-36)16-9-12-25-10-5-4-6-11-25;2*5-3(6)1-2-4(7)8/h4-14,22-23H,15-21,24H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b12-9+;2*2-1+

InChI Key

ZRLQSLWZIHVPOH-DVHCJWIYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCN2C(=NC3=CC=CC=C23)CN4CCN(CC4)C/C=C/C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCN2C3=CC=CC=C3N=C2CN4CCN(CC4)CC=CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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